molecular formula C25H33NO4 B2376540 1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-one CAS No. 680605-29-2

1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-one

Katalognummer: B2376540
CAS-Nummer: 680605-29-2
Molekulargewicht: 411.542
InChI-Schlüssel: QMJUTYYQTJHORY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 6,7-dimethoxy-3,4-dihydroisoquinoline family, characterized by a bicyclic core structure with methoxy groups at positions 6 and 5. The unique substituents include a (3,5-dimethylphenoxy)methyl group at the 1-position and a 3-methylbutan-1-one moiety at the 2-position.

Eigenschaften

IUPAC Name

1-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-3-methylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO4/c1-16(2)9-25(27)26-8-7-19-13-23(28-5)24(29-6)14-21(19)22(26)15-30-20-11-17(3)10-18(4)12-20/h10-14,16,22H,7-9,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJUTYYQTJHORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC(C)C)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Schmidt Reaction with Subsequent Thionation

The Schmidt reaction converts indanones to dihydroisoquinolines. For example, 6-methoxy-2,3-dihydro-1H-inden-1-one reacts with sodium azide in dichloromethane under methanesulfonic acid catalysis to yield 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one. Lawesson’s reagent then thionates the ketone to form the thione intermediate, which reacts with hydrazine hydrate to produce 1-hydrazono-7-methoxy-1,2,3,4-tetrahydroisoquinoline.

Key Reaction Conditions:

  • Thionation: Toluene, reflux, 8–12 hours.
  • Hydrazone Formation: Ethanol, 70°C, 4–6 hours.

Palladium-Catalyzed Cyclization

Palladium-mediated cyclization offers higher regioselectivity. A 94% yield was achieved using 6,7-dimethoxy-3,4-dihydroisoquinoline, Boc anhydride, and diisopropylmalonate in dichloromethane with a Pd catalyst at 2.5°C.

Example Protocol:

Reagents Conditions Yield
Boc anhydride (1.5 eq) CH₂Cl₂, 0°C, 15 h, Pd catalyst 94%

Attachment of the 3-Methylbutan-1-One Side Chain

The 3-methylbutanoyl group is introduced via acylation or ketone formation.

Friedel-Crafts Acylation

Reacting the dihydroisoquinoline intermediate with 3-methylbutanoyl chloride in AlCl₃-catalyzed conditions yields the target compound. A 2014 study reported 76% yield using dichloromethane at 0°C.

Grignard Addition

A two-step process involves forming a tertiary alcohol intermediate via Grignard reagent (3-methylbutylmagnesium bromide) followed by oxidation to the ketone. MnO₂ oxidation in dichloromethane achieved 85% conversion.

Integrated Synthetic Pathways

Combining the above steps, two scalable routes emerge:

Sequential Alkylation-Acylation (Route A)

  • Core Synthesis: Schmidt reaction (89% yield).
  • Phenoxymethylation: Williamson ether synthesis (72% yield).
  • Side Chain Addition: Friedel-Crafts acylation (76% yield).
    Total Yield: 49% (multistep).

Palladium-Mediated One-Pot Synthesis (Route B)

A patent from 2023 describes a one-pot method using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C, achieving 63% overall yield.

Analytical and Purification Methods

  • Chromatography: Silica gel (15–30% EtOAc/hexanes) resolves Boc-protected intermediates.
  • Crystallization: Methanol recrystallization removes byproducts, enhancing purity to >99%.
  • Spectroscopy: ¹H NMR (CDCl₃, 400 MHz) confirms substituent integration (e.g., δ 3.89 for methoxy groups).

Challenges and Optimization

  • Regioselectivity: Competing O- vs. N-alkylation is mitigated using bulky bases (e.g., KOtBu).
  • Oxidation Sensitivity: Anaerobic conditions preserve the dihydroisoquinoline core during Pd-catalyzed steps.
  • Scale-Up: Batch processes using flow chemistry reduce reaction times by 40%.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.

    Industry: The compound’s unique structure may make it useful in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs from the evidence:

Table 1: Structural and Analytical Comparison

Compound ID/Name Core Structure Substituent R1 Substituent R2 Molecular Weight (g/mol) Key NMR Features Elemental Analysis (C/H/N)
Target Compound 6,7-dimethoxy-3,4-dihydroisoquinoline (3,5-Dimethylphenoxy)methyl 3-Methylbutan-1-one ~445.56* Expected aromatic protons (6.5–7.2 ppm), methoxy (3.7–3.9 ppm), methyl groups (1.0–2.1 ppm) Not provided; estimated C ~75%, H ~7.5%
6i 6,7-dimethoxy-3,4-dihydroisoquinoline Phenyl 2-Phenylethanone 387.48 Aromatic protons (6.56–7.34 ppm), methoxy (3.78–3.89 ppm) C 77.68%, H 6.75%, N 3.56%
6k 6,7-dimethoxy-3,4-dihydroisoquinoline Phenyl Methylsulfonyl 347.43 SO2CH3 (2.64 ppm), aromatic protons (6.48–7.36 ppm) C 62.03%, H 6.27%, N 4.09%
6l 6,7-dimethoxy-3,4-dihydroisoquinoline Phenyl N-Phenylcarboxamide 388.46 NH broad signal (6.45 ppm), aromatic protons (6.35–7.27 ppm) C 74.43%, H 6.45%, N 7.13%
658052-56-3 6,7-dimethoxy-3,4-dihydroisoquinoline 2,3-Diphenylpropan-1-one 401.50 Diphenyl protons (7.0–7.5 ppm), methoxy (3.8–3.9 ppm) Not provided

*Molecular weight calculated based on formula C₂₆H₃₁NO₄.

Key Comparative Insights:

Substituent Effects on Lipophilicity: The target compound’s (3,5-dimethylphenoxy)methyl group increases lipophilicity compared to phenyl (6i, 6k) or carboxamide (6l) substituents. This may enhance membrane permeability but reduce aqueous solubility .

Steric and Electronic Differences :

  • The bulky 2,3-diphenylpropan-1-one group in 658052-56-3 introduces significant steric hindrance, likely reducing conformational flexibility compared to the target’s 3-methylbutan-1-one.
  • The methylsulfonyl group in 6k is electron-withdrawing, which could alter electronic distribution in the core structure, affecting reactivity or binding interactions.

Synthetic Complexity: The target compound’s (3,5-dimethylphenoxy)methyl group may require selective alkylation steps, contrasting with simpler phenyl substitutions in 6i–6l . Carboxamide (6l) and sulfonyl (6k) derivatives involve additional functionalization steps (e.g., sulfonation, carboxamide coupling), increasing synthetic complexity .

Spectroscopic Signatures: The target’s aromatic region in NMR is expected to show split peaks for the 3,5-dimethylphenoxy group, distinct from the monosubstituted phenyl rings in 6i or 6k . The methyl groups in the 3-methylbutan-1-one moiety would produce distinct signals (1.0–2.1 ppm) compared to the acetyl methyl in 6i (1.63 ppm) .

The target’s substituents may optimize interactions with hydrophobic binding pockets .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The substitution pattern at R1 and R2 directly influences physicochemical properties and bioactivity. Bulkier groups (e.g., diphenylpropanone in ) may hinder target engagement, while moderate lipophilicity (as in the target compound) could balance permeability and solubility .
  • Synthetic Feasibility : The target compound’s synthesis may face challenges in regioselective functionalization, particularly avoiding demethylation of the 6,7-methoxy groups during reaction steps .
  • Crystallographic Behavior: Analogous to the quinoline derivative in , the target’s solid-state packing may involve π-π interactions between aromatic rings and hydrogen bonding, affecting crystallinity and formulation stability.

Biologische Aktivität

1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-one is a complex organic compound that belongs to a class of isoquinoline derivatives. This compound exhibits a range of biological activities due to its unique structural features, which include multiple aromatic rings and functional groups such as methoxy and phenoxy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H31NO4C_{28}H_{31}NO_4 with a molecular weight of 445.5 g/mol. Its IUPAC name is 1-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-3-methylbutan-1-one.

Property Value
Molecular FormulaC28H31NO4
Molecular Weight445.5 g/mol
IUPAC Name1-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-3-methylbutan-1-one
InChI KeyUCCSIPXIVDVBKJ-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity. This interaction can lead to altered metabolic pathways and cellular responses.

Receptor Binding : It has been suggested that the compound can interact with various receptors on cell surfaces. This interaction may modulate signal transduction pathways critical for cellular communication and function.

Cellular Pathways : The compound influences several cellular pathways involved in processes such as cell growth, differentiation, and apoptosis. These effects are vital in understanding its potential therapeutic applications.

Biological Activities

Research indicates that isoquinoline derivatives like this compound possess diverse biological activities including:

  • Antitumor Activity : Studies have shown that isoquinoline derivatives can exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The presence of phenoxy and methoxy groups enhances the antimicrobial efficacy against a range of pathogens.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in models of neurodegeneration.

Case Studies

Several studies have explored the biological activities of similar isoquinoline compounds:

  • Antitumor Efficacy : A study involving a structurally similar isoquinoline derivative demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM .
  • Antimicrobial Activity : Research indicated that compounds with similar functional groups showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus .
  • Neuroprotection : In animal models of Parkinson's disease, isoquinoline derivatives exhibited protective effects on dopaminergic neurons by reducing oxidative stress markers .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-one, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution, leveraging precursors like 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives. For example, DIBAL-H reduction at low temperatures (-70°C) is effective for deprotecting ester groups in intermediates . Intermediate characterization typically involves 1H^1H- and 13C^{13}C-NMR spectroscopy (e.g., δ = 1.31 ppm for tert-butyl groups, aromatic protons at 6.95–7.52 ppm) and chromatographic purity checks (Rf = 0.54 in hexane/EtOAc) .

Q. How is the purity of this compound validated in academic research settings?

  • Methodology : Purity is assessed via HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) using silica gel plates. For example, TLC with hexane/EtOAc (1:1) resolves key intermediates, while NMR integration ratios confirm absence of impurities (e.g., tert-butyl singlet at δ = 1.31 ppm) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology : High-resolution 1H^1H- and 13C^{13}C-NMR (e.g., 200–600 MHz instruments) are essential. Key signals include methoxy groups (δ = 3.74–3.89 ppm), aromatic protons (δ = 6.5–7.5 ppm), and carbonyl carbons (δ = 165–170 ppm). Mass spectrometry (ESI-TOF) confirms molecular weight, while IR identifies functional groups (e.g., C=O stretches at ~1650 cm1 ^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the 3,4-dihydroisoquinoline core structure?

  • Methodology : Solvent polarity and temperature critically influence cyclization. For example, using DMF at 80°C enhances ring closure efficiency. Catalytic additives like p-toluenesulfonic acid (PTSA) can accelerate imine formation, while inert atmospheres (N2_2) prevent oxidation of sensitive methoxy groups .

Q. What strategies address stereochemical challenges in synthesizing diastereomers of this compound?

  • Methodology : Chiral HPLC or enzymatic resolution separates diastereomers. For instance, using a Chiralpak® IA column with hexane/isopropanol (90:10) resolves enantiomers. Absolute configuration is confirmed via X-ray crystallography or electronic circular dichroism (ECD) .

Q. How can advanced analytical methods resolve overlapping NMR signals in structurally similar derivatives?

  • Methodology : 2D NMR techniques (e.g., COSY, HSQC, HMBC) differentiate overlapping aromatic protons. For example, HMBC correlations between methoxy protons (δ = 3.8 ppm) and quaternary carbons (δ = 147–151 ppm) confirm substitution patterns .

Q. What experimental frameworks evaluate the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodology : SAR studies require systematic modification of substituents (e.g., phenoxy groups, methoxy positions) followed by in vitro assays. For example, replacing 3,5-dimethylphenoxy with halogenated analogs (e.g., Cl, Br) and testing inhibition of enzymatic targets (e.g., kinases) can reveal pharmacophore requirements .

Q. How are contradictions in reported synthetic yields or spectral data reconciled?

  • Methodology : Reproducibility checks under controlled conditions (e.g., solvent drying, inert atmosphere) identify yield discrepancies. Conflicting NMR data may arise from solvent effects (e.g., DMSO vs. CDCl3_3); re-acquisition under standardized conditions resolves inconsistencies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.